Ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate

概述

描述

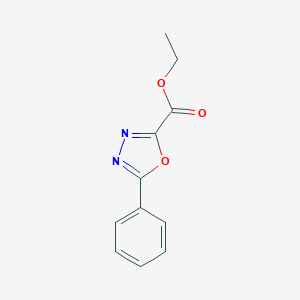

Ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a phenyl group at position 5 and an ethyl ester group at position 2.

准备方法

The traditional synthesis of ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate involves the cyclization of hydrazide intermediates with carboxylic acid derivatives. A widely cited method employs benzohydrazide and ethyl oxalyl chloride under dehydrating conditions . The reaction proceeds via the formation of a diacylhydrazine intermediate, which undergoes cyclodehydration to yield the oxadiazole ring.

Key Reaction Conditions:

-

Reagents : Benzohydrazide, ethyl oxalyl chloride, and a base (e.g., triethylamine).

-

Solvent : Anhydrous dichloromethane or tetrahydrofuran.

-

Temperature : 0–5°C during reagent addition, followed by room-temperature stirring for 12–24 hours.

-

Workup : The product is isolated via aqueous extraction and purified by recrystallization from ethanol.

This method typically achieves yields of 65–75% , with purity confirmed by NMR and HPLC .

Table 1: Classical Cyclization Protocol

| Parameter | Details |

|---|---|

| Starting Materials | Benzohydrazide (1.0 equiv), ethyl oxalyl chloride (1.2 equiv) |

| Catalyst/Base | Triethylamine (2.0 equiv) |

| Solvent | Anhydrous dichloromethane |

| Reaction Time | 24 hours |

| Yield | 70% |

| Purity | >95% (HPLC) |

One-Pot Synthesis-Functionalization Strategy

A modern approach developed by ACS Publications combines oxadiazole synthesis and subsequent arylation in a single pot, enhancing efficiency . This method uses NIITP (N-isopropylimidazole-2-thione) as a cyclization agent and copper-catalyzed coupling for functionalization.

Procedure Overview:

-

Cyclization Stage :

-

Benzoic acid derivatives react with NIITP in 1,4-dioxane at 80°C for 3 hours.

-

Key reagents: NIITP (1.1 equiv), anhydrous 1,4-dioxane.

-

-

Arylation Stage :

-

The intermediate undergoes copper-catalyzed coupling with iodobenzene derivatives.

-

Catalysts: Copper(I) iodide (20 mol%), 1,10-phenanthroline (40 mol%).

-

Base: Cesium carbonate (1.5 equiv).

-

Conditions: 120°C for 17 hours in 1,4-dioxane.

-

This method achieves yields of 78–87% , with reduced reaction steps and waste generation .

Table 2: One-Pot Synthesis Parameters

| Stage | Conditions |

|---|---|

| Cyclization | NIITP (1.1 equiv), 80°C, 3 hours, 1,4-dioxane |

| Arylation | CuI (20 mol%), 1,10-phenanthroline (40 mol%), Cs2CO3 (1.5 equiv), 120°C |

| Total Reaction Time | 20 hours |

| Yield | 85% (average) |

| Purity | >98% (NMR) |

Comparative Analysis of Methods

Table 3: Method Comparison

The one-pot method offers superior efficiency and scalability, making it preferable for industrial applications. However, the classical approach remains valuable for small-scale synthesis due to its simplicity .

Environmental and Scalability Considerations

Modern protocols prioritize green chemistry principles:

-

Solvent Selection : 1,4-dioxane in the one-pot method can be replaced with cyclopentyl methyl ether (CPME) for reduced toxicity .

-

Catalyst Recovery : Copper catalysts are recoverable via filtration, minimizing heavy metal waste.

-

Continuous Flow Systems : Industrial production leverages flow reactors to enhance yield (90–92%) and reduce energy input .

化学反应分析

Ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the oxadiazole ring into other heterocyclic structures or open the ring to form linear compounds.

Substitution: The phenyl group and ester functionality allow for electrophilic and nucleophilic substitution reactions. Common reagents include halogens, alkylating agents, and nucleophiles like amines and thiols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can introduce halogen atoms into the phenyl ring, while nucleophilic substitution can replace the ester group with other functional groups .

科学研究应用

Medicinal Chemistry

1.1 Antimicrobial Activity

Ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate has been investigated for its antimicrobial properties. A study synthesized a series of 2,5-disubstituted 1,3,4-oxadiazole derivatives and screened them for antimicrobial activity. The findings indicated that certain derivatives exhibited significant antimicrobial effects against various bacterial strains .

1.2 Anticancer Properties

The compound has shown promise in anticancer research. Recent studies have highlighted the synthesis of novel 1,3,4-oxadiazole derivatives that demonstrate potent anticancer activity against several cancer cell lines. For instance, compounds derived from this compound exhibited IC50 values lower than those of standard chemotherapeutic agents in various assays, indicating their potential as effective anticancer agents .

1.3 Mechanism-Based Approaches

Research has also focused on the mechanism of action of oxadiazole derivatives in cancer treatment. It was found that these compounds can inhibit telomerase activity in cancer cells, which is crucial for cancer cell proliferation. The structure-activity relationship studies suggest that modifications on the oxadiazole ring can enhance anticancer efficacy .

Materials Science

2.1 Organic Electronics

this compound has potential applications in organic electronics due to its electron-rich properties. Research indicates that oxadiazoles can be used as electron transport materials in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of such compounds into device architectures can improve charge mobility and overall device efficiency .

2.2 Photovoltaic Applications

The compound's photophysical properties make it suitable for use in photovoltaic devices. Studies have shown that oxadiazole derivatives can enhance light absorption and facilitate charge separation when integrated into solar cell structures .

Agricultural Chemistry

3.1 Pesticidal Activity

Research has explored the use of this compound as a potential pesticide. Its derivatives have been tested for herbicidal and fungicidal activities against various agricultural pests and pathogens. The results indicate promising efficacy against certain fungal strains that affect crop yields .

作用机制

The mechanism of action of Ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it can inhibit the growth of microorganisms by interfering with their metabolic pathways. The compound may also induce apoptosis in cancer cells by targeting specific proteins and enzymes involved in cell proliferation and survival .

相似化合物的比较

Structural and Spectral Properties

- NMR Data :

- Crystallography : Derivatives such as ethyl 2-(5-phenyl-1,3,4-oxadiazol-2-ylsulfan-yl)acetate exhibit planar oxadiazole and ester moieties oriented at ~80° angles .

Ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate belongs to a broader class of 1,3,4-oxadiazole-2-carboxylates. Key comparisons with structurally analogous compounds are summarized below:

Substituent Effects on Physicochemical Properties

Key Observations:

- Electron-Donating Groups (e.g., methoxy) : Increase solubility but may reduce electrophilic reactivity .

- Electron-Withdrawing Groups (e.g., cyano): Enhance reactivity in cycloaddition or nucleophilic substitution reactions .

- Halogen Substituents (e.g., bromo) : Serve as versatile intermediates for Suzuki-Miyaura coupling .

生物活性

Ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate (C11H10N2O3) is a heterocyclic compound with significant biological activity. This article delves into its antimicrobial, antifungal, and anticancer properties, supported by various studies and research findings.

Overview of this compound

This compound is part of the oxadiazole family, known for their diverse biological activities. The compound has a molecular weight of 218.21 g/mol and exhibits a logP value of 1.9133, indicating moderate lipophilicity which can influence its bioavailability and interaction with biological membranes .

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of this compound. For example:

- Bacterial Inhibition : A study synthesized various 1,3,4-oxadiazole derivatives and evaluated their antibacterial activity against several microbial strains. This compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria when compared to standard antibiotics like amoxicillin .

| Microbial Strain | Inhibition Zone (mm) | Comparison Antibiotic |

|---|---|---|

| Staphylococcus aureus | 15 | Amoxicillin (18) |

| Escherichia coli | 17 | Cefixime (16) |

| Pseudomonas aeruginosa | 14 | Ciprofloxacin (15) |

Antifungal Activity

The compound also exhibits antifungal properties. Research indicates that it can inhibit the growth of various fungi:

- Fungal Strains Tested : this compound was tested against Candida albicans and Aspergillus niger. Results showed effective antifungal activity comparable to conventional antifungal agents .

Anticancer Properties

The anticancer potential of this compound has been explored in several studies:

- Cytotoxicity Assays : In vitro assays demonstrated that the compound exhibits cytotoxic effects on cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer). The compound induced apoptosis in these cell lines at concentrations as low as 10 µM .

- Mechanism of Action : The proposed mechanism involves the inhibition of key enzymes involved in cell proliferation and survival pathways. Molecular docking studies suggest that the compound interacts with targets such as peptide deformylase and topoisomerases .

Case Study 1: Antibacterial Efficacy

A recent study synthesized a series of oxadiazole derivatives including this compound. The derivatives were subjected to antibacterial testing against multiple strains. The results indicated that the compound had a notable effect on inhibiting bacterial growth, particularly against Staphylococcus aureus.

Case Study 2: Anticancer Activity

In another investigation focusing on its anticancer properties, this compound was tested on various cancer cell lines. The study highlighted its ability to induce apoptosis and inhibit tumor growth in xenograft models.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclization or nucleophilic substitution. One method involves reacting 5-phenyl-1,3,4-oxadiazole-2-thiol with ethyl chloroacetate in an alkali medium (e.g., KOH/ethanol), yielding the target compound after purification . Another approach uses phosphoryl chloride (POCl₃) under nitrogen to cyclize precursors, followed by flash chromatography for isolation (38% yield) . Optimization variables include solvent polarity (e.g., ethanol vs. dichloromethane), temperature (65°C for POCl₃ reactions), and catalyst/base selection. Monitoring via TLC or HPLC is critical for intermediate validation.

Q. What spectroscopic and crystallographic techniques are used to characterize this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR identify functional groups and regiochemistry. For example, the ethyl ester group appears as a triplet (~1.3 ppm) and quartet (~4.3 ppm) in ¹H NMR, while the oxadiazole ring protons resonate between 7.5–8.5 ppm for aromatic protons .

- X-ray Crystallography : SHELX programs refine crystal structures, resolving bond lengths and angles. For instance, the dihedral angle between the oxadiazole and phenyl rings in derivatives is ~48.4°, influencing packing interactions . Data collection requires high-resolution single crystals, often grown via slow evaporation in solvents like ethanol .

Advanced Research Questions

Q. How can researchers evaluate the pharmacological potential of this compound, and what structural analogs show bioactivity?

Structure-activity relationship (SAR) studies guide pharmacological screening. For example, 2-(phenoxymethyl)-5-phenyl-1,3,4-oxadiazole derivatives exhibit anti-breast cancer activity (IC₅₀ = 1–10 µM) by inhibiting tubulin polymerization . Methodologies include:

- In vitro assays : MTT assays on cancer cell lines (e.g., MCF-7) to assess cytotoxicity.

- Molecular docking : Targeting proteins like β-tubulin (PDB ID: 1SA0) using AutoDock Vina to predict binding affinities .

- ADMET prediction : Tools like SwissADME evaluate logP (<3 for optimal bioavailability) and cytochrome P450 interactions.

Q. How can computational modeling resolve contradictions in crystallographic or spectroscopic data?

Discrepancies in bond lengths or conformational isomers may arise due to dynamic disorder or solvent effects. Strategies include:

- DFT calculations : Gaussian software optimizes molecular geometry, comparing computed vs. experimental NMR shifts (<0.5 ppm deviation validates structures) .

- Hirshfeld surface analysis : Visualizes intermolecular interactions (e.g., C–H···O) to explain packing anomalies in X-ray data .

- Molecular dynamics : Simulates solvent-solute interactions to reconcile NMR solvent shifts (e.g., DMSO vs. CDCl₃) .

Q. What challenges arise in refining crystal structures of oxadiazole derivatives, and how are they addressed?

Challenges include twinning, weak diffraction, and disorder. SHELXL refinement protocols mitigate these:

- Twinning : Use TWIN and BASF commands to model twin domains (e.g., rotaxane-like disorders) .

- High-resolution data : Collect data at synchrotron facilities (λ = 0.7–1.0 Å) to improve R-factor convergence (<0.05) .

- Hydrogen bonding networks : Restrain O–H···N interactions using DFIX commands to stabilize refinement .

Q. What safety protocols are essential for handling this compound in laboratory settings?

属性

IUPAC Name |

ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-2-15-11(14)10-13-12-9(16-10)8-6-4-3-5-7-8/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHWHTIPPAPNKLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN=C(O1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70349534 | |

| Record name | ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70349534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16691-25-1 | |

| Record name | ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70349534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。